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Compound of Interest

Compound Name:
2-Amino-3-(4-

methoxyphenyl)propan-1-ol

Cat. No.: B2674288 Get Quote

An Application Note and Protocol for the Analytical Characterization of 2-Amino-3-(4-
methoxyphenyl)propan-1-ol

Introduction
2-Amino-3-(4-methoxyphenyl)propan-1-ol, a derivative of tyrosinol, is a chiral amino alcohol

with significant potential as a building block in the synthesis of pharmaceuticals and other

biologically active molecules. Its structure, featuring a primary amine, a primary alcohol, and a

chiral center, makes it a versatile synthon. The precise and comprehensive characterization of

this compound is paramount, particularly in the context of drug development and

manufacturing, where identity, purity, and stereoisomeric composition directly impact safety and

efficacy.

This document, intended for researchers, scientists, and drug development professionals,

provides a detailed guide to the analytical methods required for the robust characterization of

2-Amino-3-(4-methoxyphenyl)propan-1-ol. It moves beyond simple procedural lists to

explain the causality behind experimental choices, ensuring that the described protocols are

scientifically sound and self-validating.

Physicochemical Properties
A foundational understanding of the molecule's properties is essential before selecting

analytical techniques.
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Property Value Source

IUPAC Name
2-amino-3-(4-

methoxyphenyl)propan-1-ol
[1]

Molecular Formula C₁₀H₁₅NO₂ [1][2]

Molecular Weight 181.23 g/mol [1][2]

Monoisotopic Mass 181.110278721 Da [1]

Structure
SMILES:

COC1=CC=C(C=C1)CC(CO)N
[1]

Section 1: Chromatographic Analysis for Purity and
Quantification
Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates.

For a chiral compound like 2-Amino-3-(4-methoxyphenyl)propan-1-ol, this analysis is

twofold: determining the presence of chemical impurities and quantifying the relative amounts

of its enantiomers.

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) for Purity Assessment
Expertise & Rationale: RP-HPLC is the method of choice for analyzing non-volatile, polar

compounds. The use of a C18 column provides a non-polar stationary phase that effectively

retains the molecule, while a polar mobile phase, typically a mixture of water or buffer and an

organic solvent like acetonitrile or methanol, elutes it. An acidic buffer (e.g., phosphate or

formate) is used to protonate the primary amine, ensuring a single, well-defined ionic state,

which results in sharp, symmetrical peaks and reproducible retention times. UV detection is

suitable due to the presence of the chromophoric phenyl ring.

Protocol: Purity Determination by RP-HPLC

Instrumentation:

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[3]
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Chromatographic Conditions:

Parameter Condition

Column C18, 4.6 x 150 mm, 5 µm particle size

Mobile Phase A 0.1% Phosphoric Acid in Water

Mobile Phase B Acetonitrile

Gradient

10% B to 90% B over 15 minutes, hold for 5

min, return to 10% B over 1 min, equilibrate for

4 min

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Injection Volume 10 µL

Detection Wavelength 225 nm or 275 nm

Sample Preparation:

Accurately weigh and dissolve the sample in the initial mobile phase (90:10

Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

Integrate all peaks in the chromatogram.

Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total

Area of All Peaks) x 100.

Chiral HPLC for Enantiomeric Purity
Expertise & Rationale: The biological activity of chiral molecules often resides in a single

enantiomer. Regulatory bodies mandate the separation and quantification of enantiomers in

chiral drugs and intermediates.[4] This is achieved using a Chiral Stationary Phase (CSP).
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Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for

separating a broad range of chiral compounds, including amino alcohols.[5][6] A normal-phase

mobile system (e.g., hexane/isopropanol) is typically employed as it often provides better

selectivity on these types of CSPs compared to reversed-phase conditions.[7]

Protocol: Enantiomeric Excess (ee) Determination

Instrumentation:

A standard HPLC system with a UV-Vis detector.

Chromatographic Conditions:

Parameter Condition

Column

Chiralpak® IA or equivalent (amylose tris(3,5-

dimethylphenylcarbamate) immobilized on silica

gel)

Mobile Phase
Hexane / 2-Propanol / Diethylamine (80:20:0.1,

v/v/v)

Elution Mode Isocratic

Flow Rate 1.0 mL/min

Column Temperature 25 °C

Injection Volume 10 µL

Detection Wavelength 225 nm

Sample Preparation:

Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

Filter the solution through a 0.45 µm syringe filter.

Data Analysis:
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Identify the peaks corresponding to the two enantiomers (e.g., by injecting a racemic

standard).

Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = [ |A1

- A2| / (A1 + A2) ] x 100.

Section 2: Spectroscopic Analysis for Structural
Elucidation
Spectroscopic techniques provide orthogonal data to confirm the molecular structure and

identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structural confirmation.

¹H NMR provides information on the number of different types of protons, their chemical

environment, and their proximity to other protons. ¹³C NMR provides information on the number

and type of carbon atoms. A deuterated solvent like DMSO-d₆ is often preferred for amino

alcohols as the exchangeable protons (OH and NH₂) are more likely to be observed as distinct

signals.

Protocol: NMR Analysis

Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) for

full assignment.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz):
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

OCH₃ ~3.70 Singlet 3H Methoxy group

Ar-H ~6.85 Doublet 2H
Protons ortho to

OCH₃

Ar-H ~7.15 Doublet 2H
Protons meta to

OCH₃

CH₂-Ar ~2.50-2.70 Multiplet 2H
Benzylic

methylene

CH-N ~2.90-3.10 Multiplet 1H
Chiral center

methine

CH₂-O ~3.30-3.50 Multiplet 2H
Methylene

adjacent to OH

OH, NH₂ Variable (broad) Singlet (broad) 3H
Exchangeable

protons

Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry confirms the molecular weight of the compound.

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 2-
Amino-3-(4-methoxyphenyl)propan-1-ol, as it typically produces the protonated molecular

ion [M+H]⁺ with minimal fragmentation. This provides a clear confirmation of the molecular

mass.

Protocol: MS Analysis

Instrumentation: A mass spectrometer with an ESI source, often coupled with an LC system

(LC-MS).

Method: The sample can be introduced via direct infusion or through the HPLC method

described in Section 1.1 (using a volatile buffer like formic acid instead of phosphoric acid).

Ionization Mode: Positive ESI mode.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b2674288?utm_src=pdf-body
https://www.benchchem.com/product/b2674288?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2674288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expected Data:

Adduct Calculated m/z

[M+H]⁺ 182.1176

[M+Na]⁺ 204.0995

[M+K]⁺ 220.0734

Predicted m/z values are based on the monoisotopic mass.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and simple technique used to identify the

presence of key functional groups within a molecule.[9] The vibrational frequencies of specific

bonds provide a characteristic "fingerprint." For 2-Amino-3-(4-methoxyphenyl)propan-1-ol,
we expect to see characteristic stretches for the alcohol (O-H), amine (N-H), aromatic ring

(C=C and C-H), and the ether (C-O) linkage.

Protocol: FTIR Analysis

Instrumentation: A standard FTIR spectrometer, often with an Attenuated Total Reflectance

(ATR) accessory.

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:
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Functional Group Wavenumber (cm⁻¹) Description

O-H (Alcohol) 3400 - 3200 (broad) H-bonded hydroxyl stretch

N-H (Amine) 3400 - 3250 (medium)
Amine stretch (may overlap

with O-H)

C-H (Aromatic) 3100 - 3000 (sharp) sp² C-H stretch

C-H (Aliphatic) 3000 - 2850 (medium) sp³ C-H stretch

C=C (Aromatic) 1610, 1510 (strong) Aromatic ring stretching

C-O (Ether) 1250 (strong)
Aryl-alkyl ether asymmetric

stretch

C-O (Alcohol) 1030 (strong) Primary alcohol C-O stretch

Section 3: Integrated Analytical Workflow
A comprehensive characterization relies on the integration of these techniques. The following

workflow illustrates a logical progression from initial identification to full purity assessment.
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Identity & Structure Confirmation

Purity Assessment

NMR Spectroscopy
(¹H, ¹³C)

Certificate of Analysis
(Identity, Purity, ee%)

Mass Spectrometry
(ESI-MS) FTIR Spectroscopy

RP-HPLC
(Chemical Purity)

Chiral HPLC
(Enantiomeric Purity)

If pure,
check stereochemistry

Test Sample of
2-Amino-3-(4-methoxyphenyl)propan-1-ol

Structural ID Structural ID Structural ID

Purity Check

Click to download full resolution via product page

Caption: Integrated workflow for the complete characterization of the target compound.

Conclusion
The analytical methods detailed in this guide provide a robust framework for the complete and

reliable characterization of 2-Amino-3-(4-methoxyphenyl)propan-1-ol. The integration of

chromatographic techniques for purity assessment with spectroscopic methods for structural

confirmation ensures a comprehensive understanding of the material's quality. Adherence to

these scientifically-grounded protocols is essential for applications in research, quality control,

and drug development, guaranteeing that the material meets the stringent requirements for its

intended use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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